Diazido-ethidium

Description

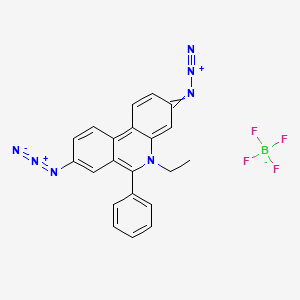

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

76391-86-1 |

|---|---|

Molecular Formula |

C21H16BF4N7 |

Molecular Weight |

453.2 g/mol |

IUPAC Name |

3,8-diazido-5-ethyl-6-phenylphenanthridin-5-ium;tetrafluoroborate |

InChI |

InChI=1S/C21H16N7.BF4/c1-2-28-20-13-16(25-27-23)9-11-18(20)17-10-8-15(24-26-22)12-19(17)21(28)14-6-4-3-5-7-14;2-1(3,4)5/h3-13H,2H2,1H3;/q+1;-1 |

InChI Key |

LKMNEDKRLMQZLT-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-] |

Synonyms |

diazido-ethidium |

Origin of Product |

United States |

Synthesis and Chemical Modifications for Advanced Research Probes

Methodologies for Diazido-ethidium Synthesis for Research Purity

This compound, a potent photoaffinity label, is synthesized from its well-known precursor, ethidium (B1194527) bromide. The process is a multi-step chemical transformation designed to introduce two photoactivatable azide (B81097) groups onto the phenanthridinium core. Achieving the high degree of purity required for sensitive nucleic acid research is critical, as contaminants can interfere with binding studies and photochemical reactions. researchgate.net

The synthesis typically begins with the dinitration of ethidium bromide. This electrophilic aromatic substitution reaction places nitro groups at positions 3 and 8 of the phenanthridinium ring. The subsequent step involves the chemical reduction of these two nitro groups to form the diamino-ethidium intermediate, 3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide.

The crucial transformation to the diazido derivative is accomplished through a diazotization reaction followed by azide substitution. The diamino-ethidium is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to convert the primary amino groups into diazonium salts. These highly reactive diazonium intermediates are then immediately treated with an azide salt, such as sodium azide, which displaces the diazonium groups to yield the final product, 3,8-diazido-5-ethyl-6-phenylphenanthridinium (B1211724) bromide, commonly known as this compound or ethidium diazide. nih.gov

Purification of the final compound is paramount. Methodologies often involve column chromatography or multiple rounds of recrystallization to separate the this compound from unreacted intermediates, mono-azido byproducts, and other impurities. The purity of the final product is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Table 1: Overview of this compound Synthesis

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Nitration | Ethidium Bromide | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 3,8-Dinitro-ethidium | Introduction of nitro groups at positions 3 and 8. |

| 2. Reduction | 3,8-Dinitro-ethidium | Reducing Agent (e.g., Sodium Dithionite) | 3,8-Diamino-ethidium | Conversion of nitro groups to primary amines. |

| 3. Diazotization | 3,8-Diamino-ethidium | Sodium Nitrite, Acid (e.g., HCl) | 3,8-Bis(diazonium)-ethidium | Conversion of amino groups to diazonium salts. |

| 4. Azide Substitution | 3,8-Bis(diazonium)-ethidium | Sodium Azide (NaN₃) | 3,8-Diazido-ethidium | Replacement of diazonium groups with azido (B1232118) groups. |

| 5. Purification | Crude this compound | Chromatography, Recrystallization | High-Purity this compound | Removal of impurities and byproducts. |

Preparation and Characterization of this compound Analogs for Comparative Studies

To understand the structure-function relationships and the specific roles of the azide groups, various analogs of ethidium have been synthesized and characterized. researchgate.netresearchgate.net The most significant analogs for comparative studies are the monoazido derivatives, such as 8-azido-3-amino-5-ethyl-6-phenylphenanthridinium chloride (8-azido-ethidium) and its 3-azido isomer. researchgate.netnih.gov

The synthesis of these monoazido analogs follows a similar pathway to this compound but with controlled reactions to functionalize only one position. Comparative studies of ethidium, monoazido-ethidium, and this compound reveal key differences in their interaction with nucleic acids and their photochemical properties. For instance, the non-covalent binding of ethidium monoazide to nucleic acids is very similar to that of the parent ethidium bromide. nih.govoup.com However, the covalent attachment via photoactivation distinguishes the azido analogs, making them invaluable tools for irreversibly capturing molecular interactions. researchgate.net While ethidium monoazide has proven to be an effective fluorescent photoaffinity label, this compound offers the potential for more efficient cross-linking due to the presence of two photoreactive groups. nih.govoup.com

Table 2: Comparative Properties of Ethidium and its Azido Analogs

| Compound | No. of Azido Groups | Binding to DNA | Key Feature | Primary Use |

|---|---|---|---|---|

| Ethidium Bromide | 0 | Reversible Intercalation | Strong fluorescence enhancement upon binding. | Reversible staining of nucleic acids. sigmaaldrich.com |

| Monoazido-ethidium | 1 | Reversible Intercalation (dark), Covalent (UV) | Forms a single covalent bond upon photoactivation. nih.gov | Photoaffinity labeling to study binding sites. researchgate.netnih.gov |

| This compound | 2 | Reversible Intercalation (dark), Covalent (UV) | Can form two covalent bonds, enabling cross-linking. ontosight.aiontosight.ai | Probing DNA-protein interactions and inducing covalent complexes. researchgate.netontosight.ai |

Design Principles for this compound-Based Photoreactive Probes

The design of this compound as a photoreactive probe is based on the strategic combination of three essential chemical features: a high-affinity DNA binding motif, photoactivatable cross-linking groups, and a stable chemical structure in the absence of light.

Intercalating Core : The planar phenanthridinium ring system of the ethidium molecule is the foundation of the probe. ontosight.ai This structure allows the molecule to insert itself, or intercalate, between the base pairs of double-stranded DNA and RNA. This non-covalent interaction positions the probe in close proximity to the nucleic acid structure, a prerequisite for a successful cross-linking reaction. ontosight.aiontosight.ai

Photoactivatable Azido Groups : The two azido groups (-N₃) attached at the 3 and 8 positions are the photoreactive "warheads" of the probe. ontosight.ai Aryl azides are chemically stable in the dark, allowing for controlled binding experiments. However, upon exposure to ultraviolet (UV) light, they undergo photolysis, extruding nitrogen gas (N₂) and generating highly reactive nitrene intermediates. googleapis.com These nitrenes can then rapidly react with and insert into nearby C-H, N-H, or O-H bonds on nucleic acids or associated proteins, forming a stable, covalent bond. ontosight.aigoogleapis.com This light-dependent covalent attachment permanently links the probe to its target.

Dual-Functionality : The presence of two azido groups enhances the probability and efficiency of the cross-linking reaction compared to monoazido analogs. This dual functionality can potentially cross-link different parts of a single nucleic acid strand, two different strands, or a nucleic acid and a closely associated protein, providing a robust method to "freeze" transient molecular interactions for subsequent analysis. researchgate.netontosight.ai

Chemical Linkage Strategies for this compound Derivatives in Molecular Conjugation

To expand the utility of this compound beyond a standalone probe, derivatives can be designed for conjugation to other molecules, such as proteins, peptides, or oligonucleotides. This requires the introduction of a third functional group—a reactive handle for chemical linkage—onto the core structure. The primary challenge is to add this functionality without disrupting the probe's ability to intercalate and photoreact.

Strategies for creating such derivatives typically involve modifying the less sterically hindered positions of the ethidium scaffold, such as the phenyl ring or the ethyl group. A linker arm is often incorporated to separate the reactive handle from the phenanthridinium core, minimizing interference.

Common chemical linkage strategies that could be applied to a functionalized this compound derivative include:

Amide Coupling : A derivative synthesized with a carboxylic acid handle can be activated (e.g., as an N-hydroxysuccinimide or NHS ester) and reacted with primary amines on a target molecule (like the side chain of a lysine (B10760008) residue in a protein) to form a stable amide bond. frontiersin.orgnih.gov

Thiol-Maleimide Coupling : A maleimide-functionalized this compound derivative can react specifically with free thiol groups (from cysteine residues) on a protein to form a stable thioether linkage. This is a widely used strategy in the creation of antibody-drug conjugates (ADCs). frontiersin.org

Click Chemistry : An alkyne-functionalized this compound derivative can be conjugated to a molecule bearing an azide group (or vice-versa) through a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. nih.gov This method is highly efficient and bio-orthogonal, meaning it does not interfere with native biological functional groups. nih.govnih.gov

These conjugation strategies allow for the creation of sophisticated molecular tools where the this compound moiety can be directed to specific cellular locations or used to report on the interactions of its carrier molecule.

Table 3: Potential Chemical Linkage Strategies for this compound Derivatives

| Strategy | Reactive Group on Probe | Reactive Group on Target | Resulting Linkage | Key Advantage |

|---|---|---|---|---|

| Amide Coupling | Activated Ester (e.g., NHS-ester) | Amine (e.g., Lysine) | Amide | Robust and common method for labeling proteins. frontiersin.org |

| Thiol-Maleimide | Maleimide | Thiol (e.g., Cysteine) | Thioether | High specificity for cysteine residues. frontiersin.org |

| Click Chemistry (CuAAC/SPAAC) | Alkyne or Azide | Azide or Alkyne | Triazole | High efficiency and bio-orthogonality. nih.gov |

Table 4: Chemical Compounds Mentioned in this Article

| Compound Name | Other Names |

|---|---|

| This compound | Ethidium diazide; 3,8-Diazido-5-ethyl-6-phenylphenanthridinium |

| Ethidium Bromide | Homidium bromide |

| 8-azido-ethidium | 8-azido-3-amino-5-ethyl-6-phenylphenanthridinium |

| 3,8-Dinitro-ethidium | 3,8-Dinitro-5-ethyl-6-phenylphenanthridinium |

| 3,8-Diamino-ethidium | 3,8-Diamino-5-ethyl-6-phenylphenanthridinium |

| Sodium Nitrite | - |

| Sodium Azide | - |

Molecular Mechanisms of Interaction and Photoactivation Chemistry

Intercalative Binding Modes with Nucleic Acid Structures

The initial interaction of diazido-ethidium with nucleic acids is governed by a non-covalent process known as intercalation. ontosight.aiontosight.ai This binding mode is characteristic of its parent compound, ethidium (B1194527) bromide, and is facilitated by the planar, aromatic phenanthridinium ring system of the molecule. ontosight.aibeilstein-journals.org This flat structure allows the compound to insert itself between the stacked base pairs of double-stranded DNA (dsDNA) and double-stranded RNA (dsRNA). beilstein-journals.orgnih.gov

The primary driving forces for this interaction include:

Hydrophobic and van der Waals forces: The aromatic ring system stacks with the hydrophobic faces of the nucleic acid bases.

Electrostatic attraction: The permanent positive charge on the phenanthridinium cation is attracted to the negatively charged phosphate (B84403) backbone of the nucleic acids. beilstein-journals.org

This intercalative binding is a reversible process that occurs in the dark. nih.govnih.gov Upon intercalation, the local structure of the nucleic acid is distorted, causing an unwinding of the helix by approximately 26 degrees and an increase in the distance between the adjacent base pairs where the molecule is bound. nih.gov While the non-covalent binding of the related compound ethidium monoazide is essentially identical to that of ethidium bromide, this compound has been noted to have substantially different properties, though it also binds covalently to nucleic acids after photoactivation. researchgate.net Studies with ethidium bromide have shown that while it binds strongly, it generally does so without significant sequence specificity, a characteristic that is largely shared by its derivatives. nih.govstrategian.com

Photochemical Activation Pathways of Diazido Groups to Reactive Nitrenes

The key feature that distinguishes this compound from its parent compound is the presence of two azido (B1232118) (-N₃) groups. ontosight.ai These groups are photoactivatable, meaning they remain chemically inert until exposed to light of a specific wavelength, typically in the ultraviolet (UV) or long-wavelength visible range. ontosight.ainih.govresearchgate.net

Upon irradiation, the diazido groups undergo photolysis, a process that involves the following steps:

Absorption of Light: The azide (B81097) group absorbs a photon, promoting it to an electronically excited state.

Nitrogen Extrusion: In the excited state, the molecule rapidly loses a molecule of dinitrogen (N₂), which is a highly stable leaving group.

Formation of a Nitrene: This loss of N₂ generates a highly reactive electron-deficient intermediate known as a nitrene, which has a nitrogen atom with only six valence electrons. nih.govexlibrisgroup.com

Covalent Crosslinking Mechanisms with Proximal Biomolecules

Once generated, the reactive nitrene intermediates can covalently bond to a wide range of chemical groups in their immediate vicinity. ontosight.ai This process is largely non-specific in terms of the types of bonds it can form, allowing it to "capture" interacting molecules. Because the initial binding of this compound places it in close proximity to specific regions of nucleic acids or associated proteins, the subsequent photo-crosslinking provides a snapshot of these molecular interactions. ontosight.ainih.gov

Crosslinking with Nucleic Acids: The nitrene can insert into C-H bonds of the deoxyribose or ribose sugars or add to the aromatic rings of the nucleotide bases, forming stable, covalent adducts. researchgate.net This covalent attachment permanently links the ethidium moiety to the nucleic acid strand. researchgate.net

Crosslinking with Proteins: this compound is particularly valuable for identifying DNA- or RNA-binding proteins. ontosight.ai After intercalating into the nucleic acid, if a protein is bound nearby, photoactivation can lead to the nitrene reacting with amino acid side chains (e.g., C-H bonds in aliphatic residues or aromatic rings) or the peptide backbone of the protein. nih.govexlibrisgroup.com This creates a permanent DNA-protein or RNA-protein crosslink, which allows for the identification of the interacting protein. For instance, this compound has been used to specifically label a subunit of the membrane-bound ATPase in yeast mitochondria and to probe the acetylcholine (B1216132) receptor. nih.govnih.gov

Specificity and Reversibility Considerations in this compound Molecular Interactions

The interaction of this compound with biomolecules involves two distinct stages with different characteristics of specificity and reversibility.

Reversibility:

Non-covalent Binding: The initial intercalative binding that occurs in the dark is a reversible equilibrium. nih.govnih.gov The molecule can associate and dissociate from the nucleic acid.

Covalent Crosslinking: The photoactivation step is irreversible. nih.gov The loss of N₂ and subsequent formation of a covalent bond is a chemically stable endpoint. This irreversibility is what makes photoaffinity labels like this compound so effective at permanently capturing molecular interactions. nih.gov

Specificity:

Binding Specificity: The initial binding is primarily driven by the structural features of double-stranded nucleic acids and is not highly sequence-specific. nih.govstrategian.com However, it does show a strong preference for double-helical regions over single-stranded DNA or unstructured regions. In the context of protein labeling, some specificity can be conferred by the molecule binding to specific lipophilic or ligand-binding sites on a protein. nih.gov For example, studies have shown that this compound and ethidium bromide compete for the same lipophilic binding site on the ATPase complex. nih.govexlibrisgroup.com

Crosslinking Specificity: The covalent crosslinking reaction itself is not specific, as the highly reactive nitrene will react with almost any chemical bond in its immediate vicinity. ontosight.ai The specificity of the labeling comes from the initial, non-covalent binding event. By binding to a particular site before photoactivation, the subsequent covalent reaction is localized to that specific region, effectively "tagging" the binding pocket or the molecules that are in close contact at that moment.

The table below summarizes the compound names mentioned in this article.

Advanced Spectroscopic and Biophysical Characterization Techniques

Fluorescence Spectroscopy Applications in Binding Affinity Determination and Conformational Studies

Fluorescence spectroscopy is a primary tool for investigating the interaction of diazido-ethidium with biomolecules, particularly nucleic acids. The underlying principle is the significant enhancement of fluorescence quantum yield of the ethidium (B1194527) core upon intercalation into the hydrophobic environment between the base pairs of DNA. wikipedia.orginstras.comresearchgate.net This environment shields the molecule from solvent water, which is an efficient quencher of fluorescence. wikipedia.org The change in fluorescence intensity upon titration with a biomolecule allows for the determination of binding parameters.

Conformational changes in the target biomolecule induced by this compound binding can also be inferred from fluorescence data. Changes in the structure of DNA, for example, can alter the binding environment and thus the fluorescence properties of the intercalated dye. nih.gov Furthermore, fluorescence quenching experiments, where a third molecule reduces the fluorescence of the this compound-biomolecule complex, can reveal information about the proximity of binding sites and potential electron-transfer phenomena. nih.govacs.org

| Compound | Target | Reported Affinity / Binding Constant (K) | Technique(s) | Reference |

|---|---|---|---|---|

| This compound | Pyrimidine(3-5')purine sequences | 2 x 106 M-2 | Visible & 1H-NMR Spectroscopy | nih.gov |

| Ethidium | Pyrimidine(3-5')purine sequences | 6 x 107 M-2 | Visible & 1H-NMR Spectroscopy | nih.gov |

| Ethidium Monoazide | Nucleic Acids | ~2-3 x 105 M-1 | Spectroscopy/Fluorescence | nih.gov |

| Ethidium | DNA | 3.4 x 103 to 1.3 x 106 M-1 (salt dependent) | Various Spectroscopic Methods | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intercalation Geometry and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level resolution information on the structure and dynamics of this compound when complexed with biomolecules. numberanalytics.com By analyzing chemical shift perturbations and nuclear Overhauser effects (NOEs), the precise geometry of the intercalated or bound state can be determined.

¹H NMR studies have been instrumental in comparing the binding modes of ethidium and its azido (B1232118) derivatives to short nucleic acid duplexes. nih.gov These experiments have confirmed that this compound, like its parent compound, interacts with pyrimidine(3'-5')purine sequences via an intercalation model. nih.gov Conversely, the same study showed that interaction with purine(3'-5')pyrimidine sequences is not intercalative. nih.gov Such studies can distinguish between different binding modes, such as the mono- or bis-intercalation observed for ethidium dimers. nih.gov

NMR is also a powerful tool for studying the molecular dynamics of these complexes. numberanalytics.commpg.de Techniques measuring NMR relaxation properties can probe the flexibility and motions of both the this compound molecule and its binding partner on various timescales. mpg.deresearchgate.net In conjunction with molecular dynamics (MD) simulations, NMR data can generate and validate detailed models of the dynamic behavior of the complex, which is crucial for understanding its function. mpg.dechemrxiv.org

| Compound | Target Sequence | Observed Interaction Mode (via ¹H NMR) | Reference |

|---|---|---|---|

| This compound | Pyrimidine(3-5')purine (e.g., CpG) | Intercalation | nih.gov |

| This compound | Purine(3'-5')pyrimidine | Non-intercalative binding | nih.gov |

| 3-Azido-ethidium | CpG | Intercalation with phenyl group in major groove | nih.gov |

| 8-Azido-ethidium | Pyrimidine(3-5')purine (e.g., CpG) | Intercalation (geometry similar to ethidium) | nih.gov |

Mass Spectrometry (MS) Applications in Photocrosslinking Product Analysis

As a photoaffinity label, this compound is designed to form covalent bonds with its binding target upon UV irradiation. Mass spectrometry (MS) is the definitive technique for identifying the resulting cross-linked products. nih.gov The azide (B81097) groups on this compound are converted by light into highly reactive nitrenes, which can insert into C-H, N-H, or O-H bonds of proximal amino acid residues or nucleic acid bases. researchgate.net

The field of cross-linking mass spectrometry (XL-MS) has developed sophisticated workflows to manage the complexity of analyzing these products. researchgate.netbiorxiv.org A typical experiment involves binding this compound to a protein or protein-nucleic acid complex, irradiating the sample to induce cross-linking, and then enzymatically digesting the complex into smaller peptides. rsc.org The resulting mixture, which contains unmodified peptides, mono-adducted peptides (one end of the linker attached), and cross-linked peptides (linking two different parts of the biomolecule), is then analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Incubation | This compound is mixed with the target biomolecule(s) (e.g., protein, DNA). | Allow formation of the non-covalent complex. | nih.gov |

| 2. Photoactivation | The sample is irradiated with UV light (e.g., 365 nm). | Convert azide groups to reactive nitrenes to form covalent cross-links. | nih.govresearchgate.net |

| 3. Proteolysis | The cross-linked complex is denatured and digested with an enzyme (e.g., trypsin). | Generate a complex mixture of peptides for MS analysis. | biorxiv.orgrsc.org |

| 4. Enrichment (Optional) | Cross-linked peptides are selectively isolated from unmodified peptides. | Increase the concentration of low-abundance cross-linked species. | biorxiv.orgnih.gov |

| 5. LC-MS/MS Analysis | The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. | Acquire fragmentation spectra of the peptides. | rsc.orgnih.gov |

| 6. Data Analysis | Specialized software searches the MS/MS data to identify the cross-linked peptides and the specific sites of modification. | Map the binding site and identify interacting residues. | researchgate.netnih.gov |

Kinetic Studies of this compound-Biomolecule Interactions

Understanding the kinetics of binding—the rates of association (k_on) and dissociation (k_off)—is essential for a complete picture of the interaction between this compound and its targets. nih.gov These kinetic parameters govern the lifetime of the complex and are crucial for designing effective photoaffinity labeling experiments, which require a sufficiently stable non-covalent complex prior to irradiation.

Kinetic studies can be performed using various techniques. Stopped-flow fluorescence spectroscopy, for example, can monitor the rapid increase in fluorescence as this compound binds to nucleic acids on a millisecond timescale. NMR spectroscopy can also be used to follow slower binding or conformational exchange processes. numberanalytics.comacs.org

Other Biophysical Methodologies for Structural and Functional Elucidation

Beyond the core techniques of fluorescence, NMR, and mass spectrometry, a range of other biophysical methods can provide complementary information about this compound's interactions.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. dtic.mil This allows for the determination of all thermodynamic binding parameters in a single experiment: the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n). From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of macromolecules. Changes in the CD spectrum of DNA or a protein upon binding of this compound can indicate conformational changes, such as the unwinding of the DNA helix upon intercalation. nih.gov

Linear Dichroism (LD) Spectroscopy: LD measures the differential absorption of light polarized parallel and perpendicular to an orientation axis. For DNA-intercalator complexes aligned in a flow gradient, LD provides information on the orientation of the intercalated molecule relative to the DNA helix axis. researchgate.net

Viscometry and Single-Molecule Techniques: Intercalation of molecules into DNA typically causes the double helix to lengthen and stiffen, leading to an increase in the viscosity of the solution. researchgate.net More advanced single-molecule techniques, such as magnetic tweezers, can directly measure the change in DNA contour length and twist caused by the binding of a single intercalating molecule, providing unparalleled mechanical detail about the interaction. oup.com

Differential Scanning Calorimetry (DSC): DSC can be used to measure the thermal stability of a biomolecule. The binding of a ligand like this compound often stabilizes the target (e.g., increases the melting temperature of DNA), and the magnitude of this stabilization can be related to the binding affinity. ru.nl

Electrochemical Methods: Techniques like differential pulse voltammetry can be used to study the binding of electroactive molecules like ethidium and its derivatives to DNA. researchgate.net

| Methodology | Information Provided | Reference |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Thermodynamic profile (Ka, ΔH, ΔS, n) | dtic.milnih.gov |

| Circular Dichroism (CD) | Ligand-induced conformational changes in biomolecule | nih.gov |

| Linear Dichroism (LD) | Orientation of the bound ligand relative to the biomolecule axis | researchgate.net |

| Viscometry | Changes in DNA length and stiffness upon intercalation | researchgate.net |

| Magnetic Tweezers | Single-molecule mechanics (changes in DNA length, twist, modulus) | oup.com |

| Differential Scanning Calorimetry (DSC) | Thermal stabilization of the biomolecule upon binding | ru.nl |

| Differential Pulse Voltammetry | Electrochemical characterization of binding | researchgate.net |

Applications in Molecular and Cell Biology Research Methodologies

Photoaffinity Labeling (PAL) for Biological Target Identification

Photoaffinity labeling (PAL) is a powerful technique that utilizes photoreactive probes to covalently label target molecules in situ, thereby facilitating the identification of binding partners and interaction sites. Diazido-ethidium serves as an effective PAL reagent due to its intercalating ability and the photoactivatable nature of its azido (B1232118) groups.

When this compound intercalates into DNA or RNA, its azido groups can be activated by UV irradiation, forming highly reactive nitrenes. These nitrenes can then covalently attach to adjacent amino acid residues in proteins or to nucleotides within the nucleic acid itself. This process allows for the precise mapping of regions on proteins that interact with nucleic acids, or conversely, specific sites on nucleic acids that are bound by proteins. Studies have demonstrated its use in identifying specific binding domains within proteins that interact with DNA conicet.gov.ar. For instance, research on the Torpedo nicotinic acetylcholine (B1216132) receptor showed that [³H]ethidium diazide photolabeled specific transmembrane segments (M1 and M2) of the R subunit, pinpointing residues like Leu251 and Ser252 as part of the ethidium (B1194527) binding site conicet.gov.ar.

By covalently linking this compound to both the nucleic acid and its interacting protein, researchers can stabilize these transient complexes. Subsequent analysis, often involving proteolysis and mass spectrometry, can then identify the specific amino acids that were in close proximity to the probe. This provides a detailed map of the protein-nucleic acid interface, revealing the structural basis of recognition and binding. The ability to capture these interactions enables a deeper understanding of regulatory mechanisms, such as transcription, replication, and repair, where protein-nucleic acid interactions are fundamental thermofisher.com.

Beyond direct protein-nucleic acid interactions, this compound can be employed in broader ligand-target identification strategies. If a small molecule or drug is known to bind to nucleic acids or to a protein that interacts with nucleic acids, a this compound derivative of that molecule could be synthesized. Upon photoactivation, this derivative would covalently label its specific binding partner, allowing for the identification of novel drug targets or off-target effects. This approach is particularly useful in drug discovery and chemical biology for understanding how molecules exert their biological effects at a molecular level.

Elucidation of Protein-Nucleic Acid Interaction Interfaces

Covalent Crosslinking Applications in Macromolecular Assemblies

This compound's capacity to form covalent bonds makes it suitable for crosslinking studies, which are essential for stabilizing and analyzing macromolecular assemblies, such as chromatin or ribonucleoprotein complexes.

In the context of protein-DNA crosslinking, this compound can be used to covalently link DNA-binding proteins to the DNA they interact with. After UV irradiation, the nitrene generated from the azido group can react with nearby DNA bases or amino acid residues of the bound protein. This crosslinking stabilizes the protein-DNA complex, allowing for its isolation and characterization. For example, studies have explored its use in mapping interactions within mitochondrial complexes, where it was shown to bind to specific polypeptides of the ATPase complex cancer.govnih.gov. The crosslinking efficiency can vary, but it provides a means to capture and study these interactions that might otherwise be lost during sample preparation.

Similar to its application with DNA, this compound can also be utilized for protein-RNA crosslinking. Its intercalation into RNA structures, followed by photoactivation, allows for the covalent attachment to RNA-binding proteins. This is crucial for understanding the structure and function of RNA-protein complexes, which are involved in a myriad of cellular processes, including gene regulation, protein synthesis, and RNA modification thermofisher.com. While specific studies detailing this compound's application in protein-RNA crosslinking are less prevalent than for DNA, the principle remains the same: stabilizing transient interactions for subsequent analysis. Research has indicated that ethidium diazide can be photochemically linked to nucleic acids, although its properties may differ from ethidium monoazide oup.comnih.gov.

Intramolecular and Intermolecular Crosslinking Strategies

The photoactivatable azide (B81097) groups on this compound are key to its application in crosslinking strategies. Upon irradiation with UV light, these azide groups can convert into highly reactive nitrenes, which readily undergo insertion reactions with nearby covalent bonds in molecules such as DNA, RNA, or proteins. This process allows for the formation of stable covalent linkages, effectively "freezing" molecular interactions in place.

Photoaffinity Labeling: this compound serves as a photoaffinity probe to study DNA-protein interactions. When it intercalates into DNA, and a protein is bound in close proximity, UV irradiation can covalently link the this compound to both the DNA and the interacting protein. This allows researchers to identify specific protein binding sites on DNA or to map protein complexes associated with nucleic acids. Studies have demonstrated the synthesis of this compound derivatives for photoaffinity labeling of nicotinic acetylcholine receptors, revealing specific reactions with alpha and gamma subunits, indicating differential binding sites nih.gov.

Mapping Nucleic Acid Structures: Intramolecular crosslinking can also be employed to study the secondary and tertiary structures of nucleic acids. By inducing covalent bonds within or between nucleic acid strands, researchers can stabilize specific conformations or identify regions of close proximity within the nucleic acid molecule.

Utilization in Nucleic Acid Detection and Analytical Assays

This compound's ability to intercalate into DNA and its fluorescent properties, which are enhanced upon binding to nucleic acids, make it suitable for various detection and analytical applications.

DNA Binding and Intercalation: Similar to ethidium bromide, this compound intercalates into the double helix of DNA, inserting itself between base pairs. This intercalation is accompanied by an increase in fluorescence, a property exploited in various detection methods ontosight.aiontosight.ai.

DNA-Based Differentiation Techniques (e.g., Viable/Non-viable Cell Discrimination)

While ethidium bromide itself is generally excluded from viable cells due to its membrane impermeability, derivatives like ethidium monoazide (EMA) and related compounds are utilized for differentiating between viable and non-viable cells. EMA, a monoazide analog, is known to penetrate cells with compromised membranes (dead cells) but not intact membranes (live cells). Upon photoactivation, EMA covalently binds to the DNA in dead cells, allowing for selective detection or exclusion of DNA from dead cells in downstream analyses like PCR nih.govbiotium.comresearchgate.netresearchgate.netmedchemexpress.com. Although direct applications of this compound for cell viability are less documented than its monoazide counterpart, its structural similarity suggests potential for similar applications, particularly in conjunction with its photoactivatable properties.

Integration into Polymerase Chain Reaction (PCR) Based Methodologies

Intercalating dyes, including ethidium bromide and its derivatives, have played a role in the development of quantitative PCR (qPCR) bitesizebio.comneb.com. While ethidium bromide was an early method for detecting endpoint fluorescent signals in PCR, concerns over its safety and sensitivity have led to the adoption of alternatives like SYBR Green bitesizebio.combiosistemika.com. The principle involves the dye fluorescing upon binding to double-stranded DNA (dsDNA) generated during amplification. For this compound, its potential integration into PCR methodologies could leverage its photoactivatable nature for specific applications, such as crosslinking DNA amplicons for structural analysis or, if it exhibits selective cell permeability, for viability-based PCR (v-PCR) by inhibiting amplification from dead cells nih.govresearchgate.netresearchgate.net.

Fluorescent Detection of Nucleic Acids in Research Settings

The fluorescence enhancement of this compound upon binding to DNA is a fundamental characteristic for its use in detecting nucleic acids. This property allows for visualization of DNA in various formats, such as gel electrophoresis, where it intercalates into DNA fragments, making them visible under UV light wikipedia.org. The specific excitation and emission spectra of this compound would determine its suitability for different microscopy and flow cytometry applications, potentially offering advantages in multiplexing or specific wavelength detection compared to other intercalating dyes.

Investigation of Specific Biochemical Pathways and Cellular Components

The photoactivatable crosslinking capability of this compound makes it a powerful tool for investigating specific cellular components and biochemical pathways, particularly within organelles like mitochondria.

Comparative Research Studies with Ethidium Bromide and Analogs

Comparative Analysis of Binding Affinities and Intercalation Properties with Ethidium (B1194527) Bromide

The non-covalent interaction of ethidium bromide with DNA is a classic example of intercalation, where the planar phenanthridinium ring inserts between the base pairs of the DNA double helix. acs.org This binding is strong, with reported binding constants (K) varying based on ionic strength, ranging from approximately 10⁴ M⁻¹ to 1.9 x 10⁶ M⁻¹. researchgate.netdtic.mil This intercalation unwinds the DNA helix by about 26° and is accompanied by a significant increase in fluorescence. acs.orgnih.gov

The monoazido analog, ethidium monoazide, demonstrates non-covalent binding to nucleic acids that is described as "entirely analogous" to that of ethidium bromide, with a reported binding constant of approximately 2-3 x 10⁵ M⁻¹. researchgate.netresearchgate.net However, the diazido derivative is reported to have properties that are "substantially different" from ethidium. researchgate.net While diazido-ethidium is known to intercalate into DNA and RNA similarly to its parent compound, specific quantitative values for its binding constant and DNA unwinding angle are not prominently available in published literature. researchgate.net

Interestingly, some studies have revealed complex interactions where the presence of ethidium bromide enhances the toxicity and mutagenic effects of both the mono- and diazido analogs, suggesting a mechanism more intricate than simple competition for the same intercalation sites. chemrxiv.org

| Compound | Reported Binding Constant (K) to DNA | DNA Unwinding Angle | Key Binding Characteristics |

|---|---|---|---|

| Ethidium Bromide | ~10⁴ - 1.9 x 10⁶ M⁻¹ | ~26° | Classic intercalator; fluorescence increases ~25-fold upon binding dsDNA. acs.orgresearchgate.netdtic.milepdf.pub |

| Ethidium Monoazide | ~2-3 x 10⁵ M⁻¹ | Not specified | Non-covalent binding is analogous to ethidium bromide. researchgate.netresearchgate.net |

| This compound | Data not available in cited literature | Not specified | Intercalates into DNA; properties are substantially different from ethidium. researchgate.net |

Comparative Studies with Monoazido Ethidium Derivatives on Photoreactivity and Binding

The defining feature of the azido (B1232118) derivatives of ethidium is their ability to become covalently linked to nucleic acids upon photolysis. researchgate.netnih.gov Ethidium monoazide is a highly effective photoaffinity label, capable of covalently linking to nucleic acids with a high yield of up to 75% upon irradiation with long-wavelength light. researchgate.net

In contrast, comparative studies have shown that the this compound analog is significantly less active. One study focusing on mutagenic potential found that the 8-azido-3-amino monoazide derivative was at least 40-fold more mutagenic and toxic in Salmonella tester strains than the 3,8-diazido derivative. researchgate.net This suggests a lower efficiency of the diazido compound in forming the covalent adducts necessary for this biological activity, which could be due to differences in photoreactivity or the stability of the resulting reactive intermediate. researchgate.net While both the monoazide and diazide analogs can be used as photosensitive probes, the monoazide appears to be a more potent agent in biological systems following photoactivation. chemrxiv.orgresearchgate.net

Assessment of Differential Interaction with DNA and RNA Sequences

Ethidium bromide is known to bind to both double-stranded DNA and RNA, though its affinity and fluorescence enhancement are typically greater with dsDNA. epdf.pubnih.gov The interaction is not highly sequence-specific, although some studies suggest a preference for certain base pair steps. biotium.com

Methodological Comparisons in Photoaffinity Labeling Efficiency and Specificity

The utility of a photoaffinity label is determined by its efficiency of covalent attachment and its specificity of binding. Ethidium monoazide has demonstrated high efficiency, with photolytic binding to nucleic acids reaching up to 75%. researchgate.net This covalent linkage is irreversible and has been used to inhibit PCR amplification of DNA from dead cells in viability assays. chemrxiv.org

| Compound | Covalent Binding Efficiency | Observed Specificity | Notes |

|---|---|---|---|

| Ethidium Monoazide | Up to 75% | Used to label nucleic acids generally; can footprint drug binding sites. researchgate.net | At least 40-fold more mutagenic than the diazido analog, implying higher efficiency of forming mutagenic adducts. researchgate.net |

| This compound | Lower than monoazide (inferred) | Specifically labels subunit 9 of mitochondrial ATPase. | Described as much less active than the monoazide in producing biological effects like mutagenesis. researchgate.net |

Future Directions and Emerging Research Methodologies

Integration of Diazido-ethidium with High-Throughput Screening Platforms

The unique properties of this compound as a photoaffinity label make it a valuable tool for high-throughput screening (HTS) platforms aimed at identifying and characterizing interactions between small molecules and biological targets. enamine.netbmglabtech.com HTS allows for the rapid, automated testing of large numbers of compounds against a specific biological target. bmglabtech.com The integration of this compound and its analogs into HTS workflows offers a powerful approach for drug discovery and chemical biology research. creative-biolabs.comdianabiotech.com

Photoaffinity labeling (PAL), the core technique utilizing compounds like this compound, is a well-established strategy for identifying ligand-binding sites and discovering molecular targets. enamine.netnih.gov In a typical HTS setup using a photoaffinity probe, compounds from a library are screened for their ability to compete with the probe for binding to a target protein or nucleic acid. dianabiotech.com Upon photoactivation, the this compound probe covalently cross-links to its binding partner. enamine.netcreative-biolabs.com A reduction in this cross-linking in the presence of a test compound indicates that the compound binds to the same site. researchgate.net

Modern HTS approaches often employ mass spectrometry for the identification of labeled proteins, a technique known as photoaffinity labeling mass spectrometry (PALMS). evotec.com This allows for the screening of probes against the entire proteome in a native cellular context. evotec.com Furthermore, the development of "fully functionalized fragments" (FFFs) containing a photoreactive group (like the azido (B1232118) group in this compound), a variable small molecule fragment, and a reporter tag for enrichment has enhanced the capabilities of HTS. evotec.com

The use of azide-bearing intercalating dyes, such as ethidium (B1194527) monoazide (a close relative of this compound), has been shown to improve the success of HTS techniques for virus identification by reducing the interference from host genomic material. nih.gov This principle can be extended to various HTS assays where selective targeting of nucleic acids within intact structures is desired.

The table below summarizes key aspects of integrating photoaffinity probes like this compound into HTS platforms.

| Feature | Description | Relevance to this compound |

| Principle | Competitive binding between a photoaffinity probe and test compounds for a biological target. | This compound acts as the photoaffinity probe, covalently labeling the target upon UV irradiation. |

| Detection | Often relies on mass spectrometry (PALMS) or fluorescence-based readouts. researchgate.netevotec.com | Labeled proteins or nucleic acids can be identified and quantified. |

| Application | Drug discovery, target identification, and validation. enamine.netbmglabtech.com | Enables screening of large compound libraries to find molecules that interact with nucleic acids or their binding proteins. |

| Advantages | Allows for the study of non-covalent interactions in a native context and can identify previously "undruggable" targets. evotec.com | The covalent nature of the photo-induced bond provides a stable readout for screening. |

Development of Multi-Functional this compound-Derived Probes

The core structure of this compound, with its phenanthridine (B189435) ring and two photoreactive azido groups, provides a versatile scaffold for the development of multi-functional probes. ontosight.ai By chemically modifying this structure, researchers can create new tools with enhanced or novel capabilities for studying biological systems.

One of the most powerful strategies for creating multi-functional probes is the use of "click chemistry." ontosight.aimdpi.com The azido groups on this compound can participate in highly specific and efficient click reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. mdpi.comnih.gov This allows for the attachment of various functional moieties to the this compound molecule, including:

Fluorophores: For enhanced visualization and tracking of the probe within cells or tissues. iu.edu

Affinity Tags (e.g., Biotin): To facilitate the enrichment and purification of labeled biomolecules for subsequent analysis, such as mass spectrometry. iu.edu

Other Bioactive Molecules: To create probes that can perform multiple functions, such as simultaneous labeling and therapeutic action.

The development of such multi-functional probes has significant implications for various research areas. For instance, diazido derivatives of other intercalating agents, like proflavine, have been used to create one-dimensional nanostructures with specific electronic or fluorescent properties by clicking on alkyne-bearing molecules after intercalation into DNA. researchgate.net This same principle can be applied to this compound to construct novel DNA-based nanomaterials.

Furthermore, the synthesis of derivatives allows for the fine-tuning of the probe's properties. For example, modifications can be made to alter its binding affinity, sequence specificity, or the wavelength of light required for photoactivation. nih.gov The synthesis of various azidophenanthridinium compounds has been described, highlighting the chemical tractability of this class of molecules. nih.gov

The table below outlines potential functionalizations of this compound and their applications.

| Functional Moiety | Attachment Chemistry | Potential Application |

| Fluorophore | Click Chemistry | Advanced cellular imaging and tracking of nucleic acids. |

| Biotin | Click Chemistry | Affinity purification of cross-linked proteins and nucleic acids for proteomic or genomic analysis. iu.edu |

| Polymerizable Monomer | Click Chemistry | Templated synthesis of conductive or functional polymers along a DNA backbone. researchgate.net |

| Therapeutic Agent | Various Linker Chemistries | Targeted drug delivery and photodynamic therapy. |

Application in Advanced Imaging Techniques for Molecular Localization

The ability of this compound to covalently bind to its target molecules upon photoactivation makes it a promising tool for advanced imaging techniques aimed at determining the precise subcellular localization of biomolecules. mdpi.combiorxiv.org Traditional fluorescence microscopy can be limited by the transient nature of non-covalent interactions, leading to signal loss or diffusion of the probe. Covalent labeling with this compound overcomes this limitation, providing a stable signal for high-resolution imaging. biorxiv.org

Photoaffinity labeling can be integrated with various advanced imaging modalities, including super-resolution microscopy. These techniques can overcome the diffraction limit of light, allowing for the visualization of molecular interactions at the nanoscale. By using a this compound-based probe that is also fluorescent or can be subsequently tagged with a fluorophore via click chemistry, it is possible to pinpoint the location of specific DNA or RNA sequences or their associated proteins with high precision.

A key advantage of this photoaffinity approach is the temporal control it offers. biorxiv.org The probe can be introduced to the cells and allowed to bind to its target in the dark. The covalent labeling is then initiated at a specific time point by UV irradiation, allowing researchers to capture a snapshot of the molecular landscape at a defined moment. nih.gov This is particularly useful for studying dynamic processes, such as the trafficking of messenger RNA (mRNA) to different cellular compartments like stress granules. biorxiv.org

Recent studies have demonstrated the power of photoaffinity labeling for imaging RNA in both fixed and live cells. biorxiv.org By functionalizing a fluorogenic molecule with a photoreactive group, researchers have achieved improved sensitivity compared to traditional methods like in situ hybridization and have been able to visualize RNA dynamics using just a single copy of a small aptamer tag, minimizing perturbation of the RNA's natural behavior. biorxiv.org This approach holds great promise for a wide range of investigations into the cellular localization, dynamics, and protein-binding properties of various RNAs. biorxiv.org

The table below highlights the application of this compound in advanced imaging.

| Imaging Technique | Principle | Advantage of Using this compound |

| Super-Resolution Microscopy | Overcomes the diffraction limit of light for nanoscale imaging. | Covalent attachment provides a stable signal, enabling precise localization of the target molecule. |

| Live-Cell Imaging | Visualization of dynamic processes in living cells. | Temporal control of labeling allows for tracking of molecules at specific time points. biorxiv.org |

| Fluorescence In Situ Hybridization (FISH) Enhancement | Detection of specific nucleic acid sequences in cells and tissues. | Covalent labeling can improve signal retention and sensitivity compared to non-covalent probes. biorxiv.org |

| Pulse-Chase Experiments | Tracking the fate of a population of molecules over time. | This compound can be used to "pulse-label" a specific set of nucleic acids for subsequent tracking. |

Computational Modeling and Simulation of this compound Interactions with Biomolecules

Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between small molecules like this compound and their biological targets at an atomic level. researchgate.netnih.govnih.gov These methods can complement experimental data by providing insights into binding mechanisms, conformational changes, and the energetic landscapes of these interactions.

Molecular dynamics simulations of the parent compound, ethidium, interacting with DNA have been performed to explore its binding properties. nih.govnih.gov These simulations can reveal details about the intercalation process, where the planar phenanthridine ring inserts itself between the base pairs of the DNA double helix. researchgate.netnih.gov Such studies have shown that ethidium binding can cause unwinding of the DNA helix and increase the distance between adjacent base pairs. nih.gov They can also predict the preferred binding sites and the influence of DNA sequence on binding affinity. nih.gov

For this compound, computational models can be used to:

Predict Binding Modes: Molecular docking studies can predict how this compound binds to different DNA or RNA structures, including its orientation in the major or minor groove and its interactions with specific bases or the phosphate (B84403) backbone. scielo.org.zaresearchgate.netiaea.org

Simulate Conformational Changes: MD simulations can model the dynamic changes in both the this compound molecule and the target biomolecule upon binding. This can include the flexibility of the azido groups and how they are positioned to react with nearby atoms upon photoactivation. oup.com

Calculate Binding Energies: These simulations can provide quantitative estimates of the binding affinity, helping to explain experimental observations and guide the design of new probes with improved binding characteristics. researchgate.net

Model the Photocrosslinking Reaction: While more complex, advanced computational methods can potentially model the photochemical reaction itself, predicting the likely products of the cross-linking reaction with different amino acid residues or nucleotide bases.

A computational framework has been developed to simulate the effects of ethidium bromide intercalation on the mechanical properties of DNA assemblies, which can be adapted for its diazido derivative. scilit.com Furthermore, MD simulations have been used to study the conformational dynamics of DNA modified with azido-containing groups, revealing how these modifications can alter the flexibility and structure of the DNA. oup.com These computational approaches, when combined with experimental data, provide a comprehensive understanding of how this compound functions as a photoaffinity probe. researchgate.net

The table below summarizes the applications of computational modeling for studying this compound.

| Computational Method | Information Gained | Relevance to this compound |

| Molecular Docking | Predicts preferred binding poses and interactions with the target. scielo.org.za | Identifies likely binding sites on DNA, RNA, or proteins. |

| Molecular Dynamics (MD) Simulation | Reveals dynamic behavior, conformational changes, and binding pathways. nih.govnih.gov | Elucidates the mechanism of intercalation and the positioning of the azido groups for cross-linking. |

| Free Energy Calculations | Quantifies binding affinity and thermodynamic parameters. researchgate.net | Helps in understanding the strength of the interaction and in designing probes with higher affinity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the electronic changes during the photochemical reaction. | Can provide insight into the reactivity of the nitrene intermediate and the selectivity of the cross-linking reaction. |

Q & A

Q. What are the established synthetic protocols for Diazido-ethidium, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves ethidium bromide derivatization with azide groups under controlled conditions. Key variables include temperature (20–25°C for stability), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reagents (e.g., sodium azide). Purification via column chromatography or recrystallization is critical to isolate high-purity products. Researchers should validate purity using HPLC-UV and mass spectrometry, ensuring azide group integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

UV-Vis spectroscopy (absorption peaks at 480–520 nm) and fluorescence spectroscopy confirm ethidium’s planar aromatic structure. FT-IR identifies azide stretches (~2100 cm⁻¹). NMR (¹H/¹³C) resolves substituent positions, while X-ray crystallography provides definitive structural confirmation. Researchers must cross-validate data across techniques to address spectral ambiguities, particularly in distinguishing mono- vs. diazido adducts .

Q. How does solvent polarity impact the stability of this compound during storage and experimental use?

Stability assays in polar (e.g., water) vs. nonpolar solvents (e.g., DMSO) reveal hydrolysis risks for azide groups in aqueous media. Accelerated degradation studies (40–60°C) combined with LC-MS monitoring are recommended. Buffered solutions (pH 7.4) at 4°C prolong stability, but freeze-thaw cycles should be minimized to prevent aggregation .

Q. What preliminary biological assays are used to assess this compound’s photodynamic activity?

In vitro cytotoxicity screens (e.g., MTT assays) under varying light exposure (λ = 450–550 nm) quantify photodynamic effects. Controls must include dark toxicity measurements. Researchers should standardize light dosimetry (mW/cm²) and cell line selection (e.g., HeLa vs. primary cells) to ensure reproducibility .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound’s mechanism of action in mitochondrial DNA targeting?

Confounding factors include off-target binding to nuclear DNA and light-dependent ROS generation. Dual-labeling experiments (e.g., fluorescent probes for mitochondrial localization) and knock-out cell models (e.g., ρ⁰ cells lacking mitochondrial DNA) can isolate mechanisms. Statistical power analysis is critical to account for variability in ROS quantification .

Q. How can computational modeling resolve conflicting data on this compound’s binding affinity to nucleic acids?

Molecular docking (e.g., AutoDock Vina) and MD simulations (NAMD/GROMACS) predict intercalation energetics. Discrepancies between in silico and experimental ΔG values may arise from solvent effects or protonation states. Researchers should validate models with isothermal titration calorimetry (ITC) and adjust force fields for azide interactions .

Q. How should researchers address contradictions in reported cytotoxicity data for this compound across cell lines?

Meta-analysis of published IC₅₀ values using standardized normalization (e.g., cell doubling time adjustments) and sensitivity profiling (e.g., NCI-60 panel) can identify cell-type-specific resistance mechanisms. Confounding variables like efflux pump activity (e.g., P-gp expression) require flow cytometry validation .

Q. What mixed-methods approaches optimize this compound’s application in photodynamic therapy (PDT) research?

Integrate quantitative ROS detection (e.g., DCFH-DA assays) with qualitative transcriptomic analysis (RNA-seq) to map signaling pathways. Triangulate findings with in vivo imaging (e.g., murine tumor models) to validate therapeutic windows. Mixed-methods frameworks ensure mechanistic and translational insights .

Q. Which quality control measures ensure reproducibility in this compound synthesis across laboratories?

Collaborative trials using standardized protocols (e.g., ICH Q2 guidelines) for batch-to-batch consistency. Metrics include azide content (FT-IR), endotoxin levels (LAL assays), and photostability (ISO 10977). Open-access repositories for raw spectral data enhance cross-validation .

Q. What longitudinal studies are needed to assess this compound’s long-term stability in biological matrices?

Stability-indicating assays (e.g., forced degradation in plasma/serum) coupled with mass spectrometry track degradation products. Pharmacokinetic models (e.g., NONMEM) predict metabolite accumulation. Researchers must address ethical considerations for in vivo retention studies, including tissue biopsy protocols .

Q. Methodological Frameworks

- PICO/FINER Criteria : Apply PICO (Population, Intervention, Comparison, Outcome) to PDT studies and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps .

- Data Contradiction Analysis : Use Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting cytotoxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.